molecular formula C24H22N2O4 B394335 Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate

Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate

Cat. No.: B394335
M. Wt: 402.4g/mol
InChI Key: PXCISOOUZOMFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the quinazolinone core is known for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This makes the compound a candidate for drug development and biological assays.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the quinazolinone core suggests possible applications in the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4g/mol

IUPAC Name

methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate

InChI

InChI=1S/C24H22N2O4/c1-3-30-19-14-12-18(13-15-19)26-22(16-8-10-17(11-9-16)24(28)29-2)25-21-7-5-4-6-20(21)23(26)27/h4-15,22,25H,3H2,1-2H3

InChI Key

PXCISOOUZOMFQH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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